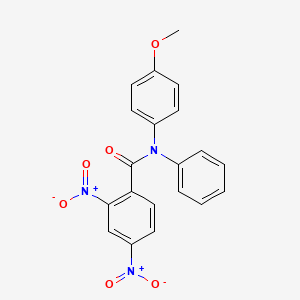![molecular formula C18H16N2O4S B11968881 Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is a complex organic compound with the molecular formula C18H16N2O4S and a molecular weight of 356.403 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate typically involves a two-step process . The first step includes the synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid using choline chloride:urea deep eutectic solvent (DES). The second step involves S-alkylation of the 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one in a microwave-induced reaction . This green synthetic procedure is efficient and environmentally friendly.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl {[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
- Methyl {[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
- Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
Uniqueness
Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is unique due to its methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H16N2O4S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
methyl 2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-9-7-12(8-10-13)20-17(22)14-5-3-4-6-15(14)19-18(20)25-11-16(21)24-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
JEUUYDPELQWUSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


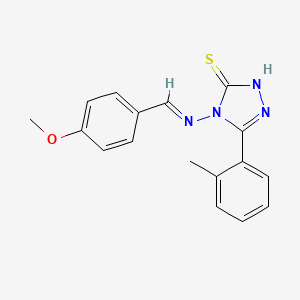
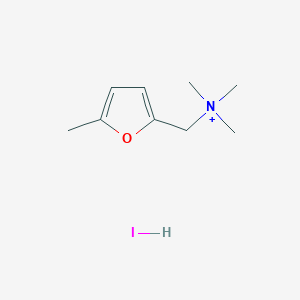
![4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate](/img/structure/B11968811.png)
![isopropyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968821.png)
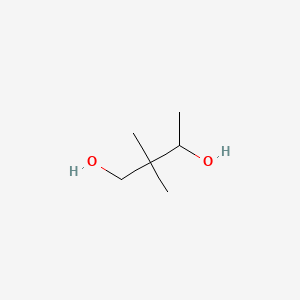

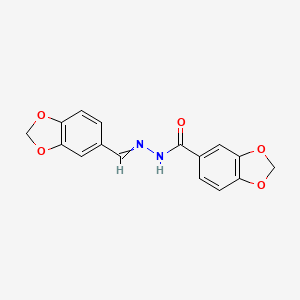
![5-(4-chlorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11968850.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968867.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11968873.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968874.png)
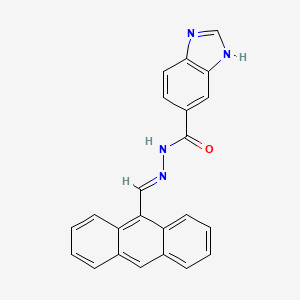
![isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968876.png)
